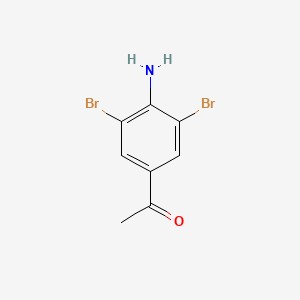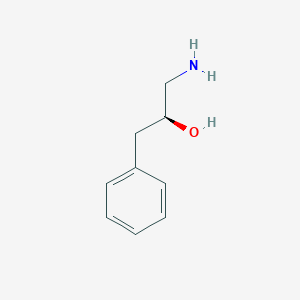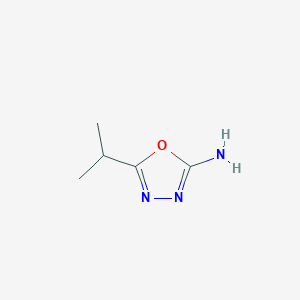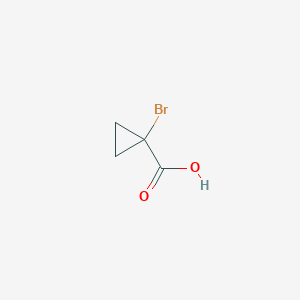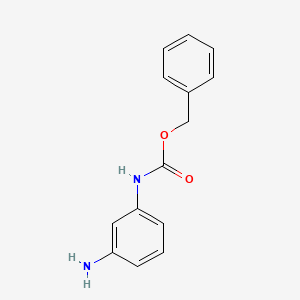
(3-Amino-phenyl)-carbamic acid benzyl ester
Descripción general
Descripción
(3-Amino-phenyl)-carbamic acid benzyl ester, also known as Benzylcarbamate, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a versatile compound that has been used for many years in the synthesis of various compounds, and it has recently been gaining attention for its potential applications in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Sensing Applications
(3-Amino-phenyl)-carbamic acid benzyl ester: can be utilized in the development of sensing materials . The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it suitable for various sensing applications. These can range from homogeneous assays to heterogeneous detection , either at the interface of the sensing material or within the bulk sample .
Protein Manipulation and Modification
Another significant application is in protein manipulation and modification . The compound can be used to modify proteins, which is essential for understanding protein function and interaction, and for developing new therapeutic strategies .
Separation Technologies
In separation technologies, (3-Amino-phenyl)-carbamic acid benzyl ester can be employed to facilitate the separation of biomolecules , such as proteins and nucleic acids. This is particularly useful in analytical chemistry and biotechnology for purifying compounds and preparing samples for further analysis .
Therapeutic Development
The compound’s ability to interact with various biological molecules opens up possibilities for therapeutic development . It could be used to create new drugs or drug delivery systems that target specific cells or tissues .
Electrophoresis of Glycated Molecules
It can also be used in the electrophoresis of glycated molecules , which is a technique used to separate and analyze blood sugar levels and glycohemoglobin, providing valuable information for diabetes research and management .
Analytical Methods
(3-Amino-phenyl)-carbamic acid benzyl ester: can be a building block for microparticles used in analytical methods. These microparticles can enhance the detection and measurement of various substances, improving the sensitivity and specificity of analytical techniques .
Controlled Release Systems
Finally, the compound can be incorporated into polymers for the controlled release of insulin . This application is particularly promising for diabetes treatment, as it could lead to more effective and responsive insulin delivery systems .
Propiedades
IUPAC Name |
benzyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFFMWGFFEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-phenyl)-carbamic acid benzyl ester | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


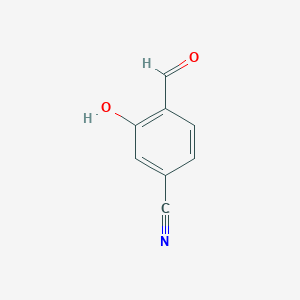
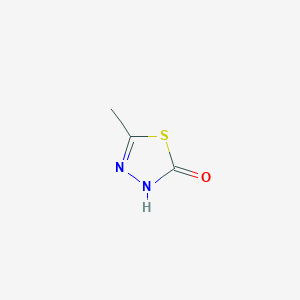
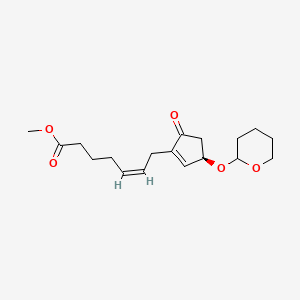

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
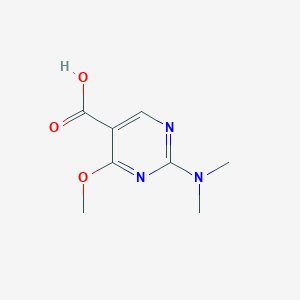

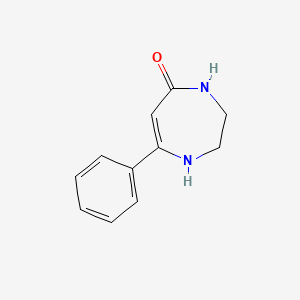
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
